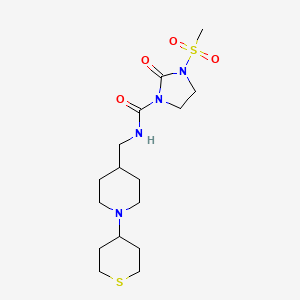![molecular formula C21H20N2O8 B2357607 N-[2-(3,4-ジメトキシフェニル)エチル]-8-メトキシ-6-ニトロ-2-オキソ-2H-クロメン-3-カルボキサミド CAS No. 838814-65-6](/img/structure/B2357607.png)
N-[2-(3,4-ジメトキシフェニル)エチル]-8-メトキシ-6-ニトロ-2-オキソ-2H-クロメン-3-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(3,4-dimethoxyphenyl)ethyl]-8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C21H20N2O8 and its molecular weight is 428.397. The purity is usually 95%.
BenchChem offers high-quality N-[2-(3,4-dimethoxyphenyl)ethyl]-8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(3,4-dimethoxyphenyl)ethyl]-8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
アルツハイマー病の治療
この化合物は、アルツハイマー病の治療に潜在的な可能性があることがわかりました。これは、バンガロトキシンと同じ結合部位であるアルファ7nAChRに結合することができ、優れた抗炎症作用を示しています。神経細胞の毒性を改善し、神経保護効果があります。 さらに、この化合物はアミロイドタンパク質に直接作用し、ベータアミロイドによって引き起こされる神経細胞への毒性効果を軽減します .
神経保護
この化合物は、神経保護効果を示しています。 この化合物は、SDラットの初代神経細胞の毒性を著しく改善することができます .
抗炎症作用
この化合物は、優れた抗炎症作用を示しています。 これは、炎症が重要な役割を果たす病状における潜在的な用途がある可能性があります .
学習能力と記憶能力の向上
実験により、この化合物は実験動物の学習能力と記憶能力を効果的に改善できることが示されています .
潜在的な抗潰瘍効果
有効な抗潰瘍用量で、この化合物は、意識のある抑制されたラットにおいて、胃粘膜血流の持続的な増加を引き起こしました .
胃潰瘍の予防
この化合物のアシル誘導体のシリーズが合成され、ラットに腹腔内投与した場合に、水浸漬ストレス誘発性胃潰瘍を予防する有効性を評価しました .
特性
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-8-methoxy-6-nitro-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O8/c1-28-16-5-4-12(8-17(16)29-2)6-7-22-20(24)15-10-13-9-14(23(26)27)11-18(30-3)19(13)31-21(15)25/h4-5,8-11H,6-7H2,1-3H3,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIZJOLPRDMKKKL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC3=CC(=CC(=C3OC2=O)OC)[N+](=O)[O-])OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B2357526.png)

![(E)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-4-ylmethyl)acrylamide](/img/structure/B2357529.png)

![N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}furan-2-carboxamide](/img/structure/B2357533.png)
![2-[(5-Chloro-2,4-dimethoxyphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2357536.png)
![N-[4-(dimethylamino)phenyl]-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2357541.png)
![1-oxa-8-azaspiro[4.5]decane-3-carboxylic acid hydrochloride](/img/structure/B2357542.png)
![4-[4-[(3-nitrophenyl)methyl]piperazin-1-yl]-1H-indole](/img/structure/B2357543.png)

![N-[(1-Thiophen-3-ylcyclopropyl)methyl]-N'-[3-(trifluoromethyl)phenyl]oxamide](/img/structure/B2357545.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone](/img/structure/B2357547.png)
